An In-depth Technical Guide to the Chemical Properties of Ethyl 2-pyrrolidin-1-ylpropanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-pyrrolidin-1-ylpropanoate
Disclaimer: Ethyl 2-pyrrolidin-1-ylpropanoate is not extensively documented in readily accessible scientific literature and chemical databases. Consequently, a specific CAS number has not been definitively assigned, and experimental data on its physical and spectral properties are scarce. This guide provides information based on its chemical structure, data from closely related compounds, and established principles of organic chemistry. The experimental protocols described are predictive and based on standard laboratory procedures for compounds of this class.
Chemical Identity and Properties
Ethyl 2-pyrrolidin-1-ylpropanoate is a tertiary amine and an ester. Its structure consists of a pyrrolidine ring N-substituted at the 2-position of an ethyl propanoate moiety.
| Identifier | Value |
| IUPAC Name | Ethyl 2-(pyrrolidin-1-yl)propanoate |
| Synonyms | Ethyl 2-(1-pyrrolidinyl)propanoate |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Canonical SMILES | CCOC(=O)C(C)N1CCCC1 |
| Physical State | Expected to be a liquid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Proposed Synthesis
A plausible and common method for the synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate is the nucleophilic substitution reaction between pyrrolidine and ethyl 2-bromopropanoate.
Experimental Protocol:
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Reaction Setup: To a solution of pyrrolidine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or tetrahydrofuran) in a round-bottom flask, add potassium carbonate (1.5 equivalents) as a base.
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Addition of Electrophile: While stirring the mixture at room temperature, add ethyl 2-bromopropanoate (1.0 equivalent) dropwise.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to reflux to ensure completion.
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Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 2-pyrrolidin-1-ylpropanoate.
Caption: Proposed synthesis workflow for Ethyl 2-pyrrolidin-1-ylpropanoate.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following provides an expectation of the key signals for the characterization of Ethyl 2-pyrrolidin-1-ylpropanoate.
| Technique | Expected Key Signals |
| ¹H NMR | - Ethyl group protons: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).- Propanoate methyl group: a doublet around 1.1 ppm.- Propanoate methine proton: a quartet around 3.0 ppm.- Pyrrolidine protons: multiplets in the range of 1.7-2.8 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) of the ester around 173 ppm.- Methylene carbon of the ethyl group (OCH₂) around 60 ppm.- Methyl carbon of the ethyl group around 14 ppm.- Methine carbon of the propanoate group around 60 ppm.- Methyl carbon of the propanoate group around 18 ppm.- Pyrrolidine carbons in the range of 23-54 ppm. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 171. |
| IR | - Strong C=O stretching vibration for the ester at approximately 1735 cm⁻¹.- C-N stretching vibration around 1100-1200 cm⁻¹.- C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹. |
General Experimental Protocol for Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
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Mass Spectrometry (MS):
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Introduce a dilute solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
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Acquire the mass spectrum to determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy:
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Place a small amount of the neat liquid sample on the ATR crystal of an FTIR spectrometer.
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Acquire the IR spectrum to identify the characteristic functional groups.
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Caption: General workflow for the characterization of a synthesized organic compound.
Safety and Handling
Specific safety data for Ethyl 2-pyrrolidin-1-ylpropanoate is not available. The following recommendations are based on the safety profiles of structurally related pyrrolidine derivatives and tertiary amines.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area or in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents. |
| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
This technical guide provides a foundational understanding of Ethyl 2-pyrrolidin-1-ylpropanoate for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and by qualified personnel.
